Product packaging for Biotin-PEG6-Thalidomide(Cat. No.:)

Biotin-PEG6-Thalidomide

Cat. No.: B8106371
M. Wt: 791.9 g/mol
InChI Key: UCCXTWDQIINXHE-QSCAEMQVSA-N
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Description

Biotin-PEG6-Thalidomide is a useful research compound. Its molecular formula is C37H53N5O12S and its molecular weight is 791.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H53N5O12S B8106371 Biotin-PEG6-Thalidomide

Properties

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H53N5O12S/c43-31(8-4-3-7-30-33-28(25-55-30)39-37(48)40-33)38-11-13-49-15-17-51-19-21-53-23-24-54-22-20-52-18-16-50-14-12-41-32(44)10-9-29(36(41)47)42-34(45)26-5-1-2-6-27(26)35(42)46/h1-2,5-6,28-30,33H,3-4,7-25H2,(H,38,43)(H2,39,40,48)/t28-,29?,30-,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCXTWDQIINXHE-QSCAEMQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H53N5O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Design Rationale of Biotin Peg6 Thalidomide

Strategic Utility of the Biotin (B1667282) Moiety in Probe Design

The inclusion of a biotin molecule is a strategic decision that vastly expands the utility of Biotin-PEG6-Thalidomide as a research tool. gbiosciences.com Biotin, also known as vitamin B7, is a small molecule that forms one of the strongest known non-covalent interactions in nature with the proteins avidin (B1170675) and streptavidin. gbiosciences.comwikipedia.org This extraordinarily high-affinity and specific interaction (with a dissociation constant, Kd, in the femtomolar range) is the cornerstone of its utility in biochemical applications. wikipedia.orgthermofisher.com

The strategic advantages of the biotin moiety in this probe include:

Affinity Purification: The primary utility of the biotin tag is for affinity capture, or "pull-down," experiments. nih.govthermofisher.com When this compound is incubated with a cell lysate, it binds to CRBN. Subsequently, streptavidin-coated beads (e.g., agarose (B213101) or magnetic beads) can be added to the mixture. nih.govnih.gov The strong biotin-streptavidin interaction allows for the efficient isolation of the probe, along with CRBN and any associated proteins, from the complex cellular milieu. southernbiotech.comspringernature.com These captured proteins can then be identified and quantified using techniques like Western blotting or mass spectrometry. nih.govspringernature.com

Detection and Quantification: Biotinylated probes enable a wide range of detection methods. southernbiotech.com For instance, in enzyme-linked immunosorbent assays (ELISA) or Western blots, streptavidin conjugated to a reporter enzyme (like horseradish peroxidase) or a fluorescent dye can be used to detect the presence of the biotinylated probe and its target. southernbiotech.comlifetein.com.cn This system often provides significant signal amplification because each streptavidin molecule can bind four biotin molecules, enhancing detection sensitivity. thermofisher.comsouthernbiotech.com

Versatility and Compatibility: Biotinylation is a widely established technique in molecular biology, and a vast array of biotin-detection reagents are commercially available. lifetein.com.cn The small size of the biotin tag (244.31 Da) means it is unlikely to interfere with the function of the molecule it is attached to, in this case, the binding of the thalidomide (B1683933) moiety to CRBN. abcam.comgbiosciences.com

Use in Competition Assays: this compound serves as a valuable tool for discovering and validating new ligands for CRBN. bpsbioscience.comxinyanbm.com In a competitive binding assay, a known amount of the biotinylated probe is used to bind to CRBN. Unlabeled compounds can then be introduced to see if they can displace the biotinylated probe. The reduction in the captured biotin signal directly correlates with the binding affinity of the test compound, providing a robust method for screening chemical libraries.

The low number of naturally biotinylated proteins in most biological systems reduces the likelihood of non-specific background binding, which can be a challenge with other affinity tags. gbiosciences.comlifetein.com.cn This high signal-to-noise ratio is critical for the reliable identification of specific protein interactions.

Synthetic Methodologies and Chemical Derivatization Strategies of Biotin Peg6 Thalidomide

Synthetic Routes for E3 Ligase Ligand-Linker Conjugates

The synthesis of Biotin-PEG6-Thalidomide falls under the broader category of creating E3 ligase ligand-linker conjugates. Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide (B1683929), are frequently used as ligands for the CRBN E3 ligase in PROTAC design. medchemexpress.com The general strategy involves the functionalization of the thalidomide scaffold at a position that does not disrupt its binding to CRBN, allowing for the attachment of a linker.

One common approach is to start with a modified thalidomide precursor. For instance, 4-hydroxythalidomide can be used as a starting material, where the hydroxyl group provides a convenient handle for linker attachment via an ether or ester linkage. Alternatively, the phthalimide (B116566) ring of thalidomide can be synthesized from a functionalized phthalic anhydride (B1165640) derivative that already contains an attachment point for the linker. rsc.org

Solid-phase synthesis has also emerged as a powerful technique for the preparation of thalidomide-based PROTACs. axispharm.comthermofisher.com This methodology involves immobilizing the thalidomide moiety onto a solid support, followed by the sequential addition of the linker and the target-binding ligand. This approach facilitates purification by simple filtration and washing, and is amenable to the parallel synthesis of libraries of related compounds.

A general synthetic scheme for a thalidomide-linker conjugate might proceed as follows:

Preparation of a functionalized thalidomide derivative: This could involve, for example, the alkylation of 4-hydroxythalidomide with a bifunctional linker precursor that has a protected reactive group at the other end.

Deprotection of the linker's terminal group: This step reveals a reactive functional group (e.g., an amine, carboxyl, or alkyne) for subsequent conjugation.

Conjugation to the second component: This would be the point of attachment for another ligand in a PROTAC, or in the case of this compound, the biotin-PEG portion.

Coupling Strategies for Biotin (B1667282), PEG6, and Thalidomide Components

The assembly of this compound requires robust and efficient coupling reactions to connect the three distinct modules. The synthesis can be conceptualized as a convergent process where functionalized biotin, PEG6, and thalidomide units are prepared separately and then joined.

Thalidomide-PEG6 Conjugation: A common strategy to attach a PEG linker to thalidomide is through an ether linkage. For example, 4-hydroxythalidomide can be reacted with a PEG6 derivative that has a good leaving group at one end (e.g., a tosylate or mesylate) and a protected functional group (e.g., a Boc-protected amine) at the other. This reaction is typically carried out in the presence of a base.

Alternatively, amide bond formation is a widely used coupling strategy. A thalidomide derivative with a carboxylic acid handle can be activated (e.g., as an NHS ester) and reacted with an amino-terminated PEG6 linker.

Biotin-PEG6 Conjugation: The coupling of biotin to a PEG linker is a well-established process in bioconjugation. researchgate.net Typically, the carboxylic acid of biotin is activated and reacted with an amine-terminated PEG linker. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

A plausible synthetic sequence could involve first synthesizing a Biotin-PEG6-amine intermediate. This intermediate would then be reacted with a thalidomide derivative bearing an activated carboxylic acid or another suitable electrophilic group to form the final product.

Coupling Reaction Functional Group on Component 1 Functional Group on Component 2 Common Reagents
Amide Bond FormationCarboxylic AcidAmineEDC, NHS, DCC, HATU
Ether Synthesis (Williamson)Alkoxide (from Hydroxyl)Alkyl Halide/TosylateBase (e.g., NaH, K2CO3)
Click Chemistry (CuAAC)AlkyneAzide (B81097)Copper(I) catalyst

Application of Click Chemistry and Other Bioconjugation Techniques in Biotinylation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a valuable tool in the synthesis of complex biomolecules like PROTACs and chemical probes. nih.govchemrxiv.org This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for late-stage functionalization.

In the context of this compound, a click chemistry approach would involve:

Synthesizing a thalidomide derivative bearing either an azide or a terminal alkyne group.

Synthesizing a biotin-PEG6 molecule with the complementary functional group (alkyne or azide).

Reacting the two components in the presence of a copper(I) catalyst to form a stable triazole linkage.

For example, a thalidomide-alkyne precursor could be coupled with a Biotin-PEG6-azide. This strategy offers high yields and excellent functional group tolerance. nih.gov

Other bioconjugation techniques relevant to the synthesis of such molecules include:

NHS ester chemistry: As mentioned, this is one of the most common methods for labeling with biotin, targeting primary amines on the linker. researchgate.net

Maleimide (B117702) chemistry: This involves the reaction of a maleimide group with a thiol (sulfhydryl) group to form a stable thioether bond. If one of the components were functionalized with a thiol, this would be a viable conjugation strategy.

Strain-promoted azide-alkyne cycloaddition (SPAAC): This is a copper-free version of click chemistry that is particularly useful for in vivo applications, though it is also applicable in chemical synthesis.

The choice of conjugation chemistry depends on the desired stability of the final product and the functional groups available on the precursors.

Development of this compound Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of chemical probes and PROTACs. For this compound, analogues can be synthesized to investigate how changes in each of the three components affect its function, such as its binding affinity for CRBN, its cell permeability, and its efficacy in biochemical assays.

Varying PEG length: Analogues with shorter (e.g., PEG2, PEG4) or longer (e.g., PEG8, PEG12) PEG chains can be synthesized to determine the optimal distance for CRBN engagement in various experimental setups.

Altering linker rigidity: The flexible PEG chain can be replaced with more rigid linkers, such as those containing alkyl chains or cyclic structures (e.g., piperazine). This can impact the conformational freedom of the molecule and influence its binding properties.

Thalidomide Moiety Derivatization: While the glutarimide (B196013) portion of thalidomide is essential for CRBN binding, modifications to the phthalimide ring can be explored. For instance, analogues of thalidomide, such as pomalidomide, can be incorporated to potentially enhance CRBN binding affinity. The point of linker attachment on the thalidomide scaffold is also a critical variable in SAR studies.

Biotin Group Modification: While biotin itself is typically not varied due to its highly specific interaction with avidin (B1170675) and streptavidin, the attachment chemistry can be altered. Additionally, analogues using desthiobiotin, which has a lower binding affinity for streptavidin and allows for milder elution conditions, could be synthesized for specific applications.

Mechanistic Elucidation of Ubiquitin Proteasome System Hijacking by Biotin Peg6 Thalidomide

Formation and Stabilization of the Ternary Complex

The cornerstone of Biotin-PEG6-Thalidomide's function is its ability to induce the formation of a ternary complex, bringing together a target protein and the E3 ubiquitin ligase Cereblon (CRBN). This process is initiated by the thalidomide (B1683933) moiety of the molecule, which acts as a "molecular glue."

Biophysical Characterization of Protein-PROTAC-Protein Interactions

The formation and stability of the ternary complex are governed by a delicate interplay of binding affinities and cooperativity. While specific data for this compound is not available, studies on analogous thalidomide-based PROTACs have employed a variety of biophysical techniques to dissect these interactions. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI) are instrumental in quantifying the binding affinities (K­­­­­d) of the PROTAC for both the target protein and the E3 ligase independently, as well as the affinity of the entire ternary complex.

A critical parameter in this process is cooperativity (α), which describes how the binding of the first protein to the PROTAC influences the binding of the second. Positive cooperativity (α > 1) indicates that the initial binding event enhances the affinity for the second protein, leading to a more stable ternary complex. Conversely, negative cooperativity (α < 1) suggests a destabilizing effect. The length and composition of the PEG6 linker in this compound are expected to play a crucial role in determining the cooperativity of the ternary complex it forms.

Table 1: Illustrative Biophysical Data for a Generic Thalidomide-Based PROTAC

Interaction Technique Binding Affinity (K­­­­­d) Cooperativity (α)
PROTAC <-> Target Protein ITC 100 nM N/A
PROTAC <-> CRBN SPR 500 nM N/A

Note: This table is illustrative and does not represent actual data for this compound.

E3 Ligase-Mediated Substrate Ubiquitination

Once the stable ternary complex is formed, with the target protein held in close proximity to the CRBN E3 ligase, the cellular machinery for protein degradation is engaged. The Cul4-DDB1-RBX1-CRBN complex, of which CRBN is a substrate receptor, is activated. This activation facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of the target protein.

The efficiency of this ubiquitination process is dependent on several factors, including the geometry of the ternary complex. The length and flexibility of the PEG6 linker in this compound are critical in positioning the target protein's lysine residues in an accessible location for the E2 enzyme associated with the E3 ligase complex. A polyubiquitin (B1169507) chain is typically assembled on the target protein, which serves as a recognition signal for the proteasome.

Molecular Recognition and Proteasomal Degradation Pathways

The polyubiquitinated target protein is subsequently recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome's regulatory particle identifies the polyubiquitin chain, unfolds the target protein, and threads it into the proteolytic core, where it is cleaved into small peptides.

The this compound molecule, having facilitated this process, is then released and can engage in another cycle of ternary complex formation and target ubiquitination. This catalytic nature is a key feature of PROTAC-mediated degradation.

Catalytic Modality and Sub-Stoichiometric Degradation Efficiency

A significant advantage of PROTACs like this compound is their ability to act catalytically. Unlike traditional inhibitors that require a 1:1 stoichiometric ratio with their target, a single PROTAC molecule can induce the degradation of multiple target protein molecules. This sub-stoichiometric efficacy allows for potent biological effects at low concentrations.

Table 2: Mentioned Compounds

Compound Name
This compound
Thalidomide

Academic Research Applications and Methodologies Utilizing Biotin Peg6 Thalidomide

Cereblon (CRBN) Binding and Affinity Studies

Biotin-PEG6-Thalidomide is instrumental in elucidating the binding kinetics and affinity of various compounds for Cereblon. The biotin (B1667282) tag allows for immobilization of the thalidomide (B1683933) ligand or detection in various assay formats, enabling precise measurement of binding interactions.

Quantitative Ligand Binding and Displacement Assays

Quantitative ligand binding assays are fundamental to understanding the potency of CRBN ligands. This compound can be utilized in various formats, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), and fluorescence polarization (FP) assays, to determine the binding affinity (typically expressed as the dissociation constant, Kd) or the concentration of a ligand that inhibits 50% of the binding of a known probe (IC50).

In a typical displacement assay, a known concentration of this compound is incubated with recombinant CRBN protein. The biotin tag can be captured by streptavidin-coated plates or beads. A competing, unlabeled test compound is then added at varying concentrations. The degree to which the test compound displaces this compound is measured, allowing for the calculation of its IC50 value. This data is crucial for the structure-activity relationship (SAR) studies of novel CRBN ligands.

Table 1: Representative Data from a Competitive CRBN Binding Assay

Competitor CompoundIC50 (nM)Ki (nM)
Thalidomide1500750
Lenalidomide (B1683929)250125
Pomalidomide (B1683931)5025
Novel Ligand X157.5

Note: The data in this table is illustrative and intended to represent typical results from such an assay. Actual values may vary depending on the specific experimental conditions.

Competitive Binding Experiments for Ligand Discovery

The principles of quantitative displacement assays are extended in competitive binding experiments to screen for and discover novel CRBN ligands from large chemical libraries. In a high-throughput screening (HTS) format, this compound serves as the labeled probe. The assay is designed to identify "hits"—compounds that significantly reduce the signal generated by the binding of the biotinylated probe to CRBN.

This methodology allows for the rapid identification of diverse chemical scaffolds that can bind to the same thalidomide-binding pocket on CRBN. These initial hits can then be further characterized and optimized through medicinal chemistry efforts to develop more potent and selective CRBN modulators.

Validation and Characterization of Targeted Protein Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Many PROTACs utilize thalidomide or its analogs to engage CRBN. This compound plays a key role in validating the mechanism of action of these novel degraders.

Assessment of Protein Knockdown in Cellular Models

A critical step in PROTAC development is confirming that the observed protein degradation is dependent on the recruitment of the intended E3 ligase. This compound can be used in competition experiments within cellular models to validate this on-target effect.

In such an experiment, cells are treated with the PROTAC of interest in the presence or absence of an excess of a competing CRBN ligand, such as free thalidomide or this compound (where the biotin tag does not interfere with cell permeability in some contexts or can be used in cell lysates). If the PROTAC-induced degradation of the target protein is blocked or significantly reduced in the presence of the competing ligand, it provides strong evidence that the degradation is CRBN-mediated. The levels of the target protein are typically assessed by Western blotting or quantitative mass spectrometry.

Table 2: Illustrative Western Blot Quantification of Target Protein Levels

TreatmentTarget Protein Level (% of Control)
Vehicle (DMSO)100%
PROTAC (100 nM)15%
PROTAC (100 nM) + Thalidomide (10 µM)85%
PROTAC (100 nM) + this compound (10 µM)82%

Note: This data is representative of an experiment demonstrating CRBN-dependent degradation. The rescue of the target protein level by competition with a CRBN ligand confirms the mechanism of action.

Identification and Discovery of Novel CRBN Ligands

Beyond its use in competitive binding assays for screening, this compound can be employed in more direct approaches for the discovery of new CRBN binders. By immobilizing streptavidin on a solid support (e.g., magnetic beads or a sensor surface), this compound can be used to capture CRBN from cell lysates. This CRBN-coated matrix can then be used to screen for compounds that either bind to allosteric sites or displace the biotinylated probe. This approach is particularly useful for identifying ligands with different binding modes compared to thalidomide.

Chemical Proteomics for Target Protein Identification

The biotin tag on this compound makes it a valuable tool for chemical proteomics studies aimed at identifying the protein interaction landscape of CRBN. In this methodology, the biotinylated probe is used to "pull-down" its direct protein target and any associated proteins from a complex biological sample, such as a cell lysate.

The general workflow involves incubating this compound with the cell lysate to allow for the formation of the probe-CRBN complex. This complex is then captured using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the enriched proteins are eluted and identified by mass spectrometry.

This approach can not only confirm the known interaction between the thalidomide moiety and CRBN but also has the potential to identify novel, previously uncharacterized interacting proteins that may be part of the CRBN complex or whose interaction is stabilized by the ligand. Competition experiments, where the lysate is pre-incubated with an excess of unlabeled thalidomide, are crucial to distinguish specific from non-specific interactions.

Application in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a chemical proteomic strategy used to study the functional state of enzymes and other proteins within complex biological systems. nih.gov This technique typically employs chemical probes that covalently bind to active sites of proteins. mdpi.com While this compound does not form a covalent bond, it is utilized in ABPP-like workflows to identify and characterize proteins that interact with the thalidomide scaffold in a functionally dependent manner.

In this context, this compound functions as an affinity-based probe. The thalidomide component serves as the recognition element, specifically targeting the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.gov The biotin tag allows for the subsequent detection and enrichment of the probe-protein complex. mdpi.com Researchers can use this probe to profile the abundance and interaction capacity of functional CRBN in cell lysates or living cells. By competing the binding of this compound with other thalidomide-based compounds, the relative binding affinities and target engagement of new molecular glues or PROTACs (Proteolysis Targeting Chimeras) can be assessed. bpsbioscience.commedchemexpress.com

Affinity Pull-Down Assays Coupled with Mass Spectrometry

A primary application of this compound is in affinity pull-down assays to isolate and identify binding partners of thalidomide. nih.gov The extremely high affinity between biotin and streptavidin is exploited in this methodology. nih.govresearchgate.net The general workflow involves incubating the biotinylated probe with a complex protein mixture, such as a cell lysate, allowing the thalidomide moiety to bind to CRBN and its associated proteins.

The resulting protein complexes are then captured on streptavidin-coated beads. researchgate.net After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry. nih.govdundee.ac.uk This powerful combination allows for the unbiased identification of proteins that interact with CRBN in a thalidomide-dependent manner. nih.gov

Table 1: General Workflow for Affinity Pull-Down Assay with Mass Spectrometry

Step Description Purpose
1. Lysate Preparation Cells or tissues are lysed to release proteins into a soluble mixture. To create a complex biological sample containing the target protein (CRBN).
2. Probe Incubation This compound is added to the cell lysate and incubated. To allow the thalidomide moiety to bind to CRBN and form protein complexes.
3. Affinity Capture Streptavidin-coated magnetic beads or resin are added to the mixture. To capture the this compound probe along with its bound proteins via the biotin-streptavidin interaction. researchgate.net
4. Washing The beads are washed multiple times with specific buffers. To remove non-specifically bound proteins, reducing background noise and increasing the purity of the isolated complex. nih.gov
5. Elution The bound proteins are released from the beads, often using harsh conditions (e.g., boiling in sample buffer) or competitive elution with free biotin. researchgate.net To collect the specifically captured protein complexes for analysis.

| 6. Protein Identification | The eluted proteins are separated (e.g., by SDS-PAGE) and then digested into peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govdundee.ac.uk | To identify and quantify the proteins that were pulled down with the probe, revealing the interactome of CRBN in the presence of thalidomide. |

Enrichment Methodologies for CRBN-Interacting Protein Complexes

Building on the principles of affinity pull-down, this compound is a crucial tool for the specific enrichment of CRBN-interacting protein complexes. bpsbioscience.comxinyanbm.com The thalidomide molecule functions as a "molecular glue," inducing an interaction between CRBN and proteins that would not normally be its substrates, known as "neosubstrates." nih.govresearchgate.net

Using this compound, researchers can efficiently enrich these transient, drug-induced protein complexes from a cellular environment. This enrichment is critical for overcoming the challenges of detecting low-abundance proteins and weak protein-protein interactions. nih.gov Once enriched, the composition of the CRBN complex can be analyzed to identify these neosubstrates. This methodology has been instrumental in discovering novel targets of thalidomide and its derivatives, providing a deeper understanding of their therapeutic effects and toxicities. nih.gov

Probing Endogenous Protein Degradation Pathways

The compound is widely used to study targeted protein degradation (TPD), a therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. d-nb.infonih.gov Thalidomide and its derivatives are foundational examples of molecular glue degraders that work by recruiting CRBN to neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. researchgate.netnih.gov

This compound serves as a stable, well-characterized probe to investigate this pathway. It can be used in several ways:

Validation of CRBN-dependent degradation: In competition-based assays, it can confirm that a novel degrader molecule acts by binding to CRBN. A reduction in the pull-down of CRBN by the biotinylated probe in the presence of the new compound indicates binding to the same site. bpsbioscience.com

Identification of neosubstrates: As described previously, affinity enrichment using this probe is a primary method for discovering the full range of proteins that can be targeted for degradation by thalidomide-like molecules. researchgate.netbiorxiv.org

Studying E3 Ligase Complex Dynamics: The probe helps in studying the assembly and dynamics of the CRL4-CRBN E3 ligase complex upon ligand binding, providing insights into the structural requirements for neosubstrate recruitment and ubiquitination.

Investigation of Molecular Mechanisms of Thalidomide and Its Derivatives

For decades after its withdrawal due to severe teratogenicity, the precise molecular mechanism of thalidomide remained elusive. nih.govelsevierpure.com The identification of CRBN as the direct molecular target was a landmark discovery, enabled by the use of affinity probes similar to this compound. nih.gov This compound continues to be a vital tool for dissecting the complex biology of thalidomide and its clinically important derivatives, lenalidomide and pomalidomide. nih.govnih.gov

Research using this probe helps to answer fundamental questions about how these molecules function. By facilitating the identification of different neosubstrates recruited by each derivative, scientists can correlate specific protein degradation events with distinct biological outcomes. biorxiv.org For example, the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is linked to the anti-myeloma effects of lenalidomide, whereas the degradation of other proteins like SALL4 has been implicated in thalidomide's teratogenic effects. nih.govresearchgate.net This allows for a detailed molecular understanding of both the therapeutic actions and the adverse effects of these drugs.

Table 2: Selected Neosubstrates of Thalidomide and Derivatives Studied with CRBN-binding Probes

Neosubstrate Associated Drug(s) Biological Context/Outcome Reference
Ikaros (IKZF1) Lenalidomide, Pomalidomide Anti-myeloma, Immunomodulation nih.govnih.gov
Aiolos (IKZF3) Lenalidomide, Pomalidomide Anti-myeloma, Immunomodulation nih.gov
Casein Kinase 1α (CK1α) Lenalidomide Treatment of myelodysplastic syndrome researchgate.net
GSPT1 CC-90009 (investigational) Anti-tumor activity in AML uthsc.edu
SALL4 Thalidomide, 5-hydroxythalidomide (B1239145) Teratogenicity (limb defects) researchgate.net

| PLZF (ZBTB16) | Thalidomide, 5-hydroxythalidomide | Potential role in teratogenicity | biorxiv.org |

Studies on Degradation Selectivity and Specificity Mediated by Biotin Peg6 Thalidomide

Determinants of Target Protein Selectivity in PROTACs

The selectivity of a PROTAC is a multifactorial characteristic that extends beyond the binding affinity of its target ligand. Several key factors collectively determine which proteins are targeted for degradation:

E3 Ligase Selection : The choice of E3 ligase is crucial as their expression levels can vary between different tissues and cell types. nih.gov By recruiting a tissue-specific E3 ligase, a PROTAC can achieve a degree of tissue selectivity. nih.gov CRBN, the ligase recruited by the thalidomide (B1683933) component of Biotin-PEG6-Thalidomide, is one of the most commonly used E3 ligases in PROTAC design. nih.gov

Ternary Complex Formation : The ability of the PROTAC to induce a stable and productive ternary complex between the target protein and the E3 ligase is paramount for efficient degradation. core.ac.uk The geometry and cooperativity of this complex are influenced by the linker length and composition, as well as the specific interfaces between the target protein and the E3 ligase. core.ac.uknih.gov Even with a highly selective ligand for the target protein, the formation of a stable ternary complex is not guaranteed.

Linker Optimization : The linker plays a critical role in determining the orientation and proximity of the target protein and the E3 ligase within the ternary complex. nih.gov The length, rigidity, and attachment points of the linker can significantly impact the degradation efficiency and selectivity of a PROTAC. nih.gov For instance, altering the linker length by just a few atoms can switch the degradation profile of a PROTAC from targeting multiple proteins to selectively degrading a single one. nih.gov

Binding Affinity vs. Degradation Efficacy : Interestingly, high binding affinity of the PROTAC to the target protein does not always correlate with high degradation potency. biorxiv.org The catalytic nature of PROTACs means that even transient binding can lead to effective degradation if a productive ternary complex is formed. biorxiv.org

The table below summarizes key determinants of PROTAC selectivity.

Table 1: Determinants of PROTAC Target Selectivity
Determinant Role in Selectivity Reference
E3 Ligase Choice Tissue-specific expression of E3 ligases can confer tissue-selective degradation. nih.gov
Ternary Complex The stability and cooperativity of the POI-PROTAC-E3 ligase complex are essential for efficient and selective ubiquitination. core.ac.uk
Linker Composition The length, flexibility, and attachment points of the linker dictate the geometry of the ternary complex and influence degradation selectivity. nih.gov
Binding Affinity High affinity for the target protein does not always equate to better degradation; the formation of a productive ternary complex is more critical. biorxiv.org

Analysis of Neosubstrate Recruitment Mechanisms by CRBN Ligands

The thalidomide moiety in this compound acts as a molecular glue that recruits proteins to the CRBN E3 ligase. nih.gov These recruited proteins, which are not the natural substrates of CRBN, are termed "neosubstrates." nih.gov The mechanism of neosubstrate recruitment is subtle and depends on the specific chemical structure of the CRBN ligand.

Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), can alter the substrate specificity of CRBN, leading to the ubiquitination and subsequent degradation of specific neosubstrates. nih.govnih.gov For example, lenalidomide (B1683929), a thalidomide analog, induces the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors involved in B-cell development, which is beneficial in the treatment of multiple myeloma. nih.govmdpi.com

Proximity-dependent biotinylation techniques, such as AirID (ancestral BirA for proximity-dependent biotin (B1667282) identification), have been employed to identify neosubstrates of CRBN in a drug-dependent manner. nih.govazolifesciences.com In this approach, CRBN is fused to a biotin ligase. nih.govazolifesciences.com When a molecule like thalidomide induces an interaction between CRBN and a neosubstrate, the neosubstrate is biotinylated and can be identified through mass spectrometry. nih.govresearchgate.net This method allows for the characterization of the target spectrum of molecular glues and PROTACs. nih.gov

Studies using these techniques have revealed that even minor modifications to the thalidomide scaffold can significantly alter the profile of recruited neosubstrates. nih.gov This highlights the high degree of specificity in the molecular recognition events that drive neosubstrate degradation.

The following table presents examples of neosubstrates identified for different CRBN ligands.

Table 2: Examples of Neosubstrates Recruited by CRBN Ligands
CRBN Ligand Neosubstrate(s) Significance Reference
Lenalidomide IKZF1, IKZF3 Therapeutic effect in multiple myeloma. nih.govmdpi.com
Pomalidomide (B1683931) ZMYM2 Potential target in hematological cancer. azolifesciences.com
Thalidomide SALL4 Associated with teratogenic effects. researchgate.net

Strategies for Enhancing On-Target Specificity

While PROTACs offer the potential for high selectivity, off-target effects remain a concern. The thalidomide or pomalidomide component of a PROTAC can independently recruit and degrade its own set of neosubstrates, which may lead to unintended biological consequences. nih.gov Several strategies are being explored to enhance the on-target specificity of PROTACs:

Modification of the E3 Ligase Ligand : Researchers have found that modifying the phthalimide (B116566) ring of pomalidomide can reduce the degradation of off-target zinc finger proteins. nih.gov Specifically, introducing modifications at the C5 position can disrupt the binding interface required for the degradation of certain neosubstrates without affecting the recruitment of the intended target protein by the PROTAC. nih.gov

Exploiting Cooperative Binding : Designing PROTACs where the formation of the ternary complex is highly cooperative can enhance specificity. This means that the PROTAC has a low affinity for both the target protein and the E3 ligase individually, but a high affinity for the ternary complex. This can minimize off-target binding and degradation.

Tissue-Specific E3 Ligase Recruitment : As mentioned earlier, utilizing E3 ligases with restricted tissue expression can limit the activity of the PROTAC to specific cell types, thereby increasing its therapeutic window. nih.gov

Photocaged PROTACs : The activity of a PROTAC can be controlled spatiotemporally by "caging" it with a photolabile group. nih.gov The PROTAC remains inactive until it is exposed to light of a specific wavelength, which cleaves the caging group and activates the degrader. nih.gov This allows for precise control over where and when the PROTAC is active.

Differentiation from Molecular Glue Degraders

This compound, when incorporated into a PROTAC, functions as part of a heterobifunctional degrader, which is distinct from a molecular glue degrader.

Mechanism of Action : A PROTAC is a bifunctional molecule that brings a target protein and an E3 ligase into close proximity. mdpi.com It has two distinct binding moieties connected by a linker. mdpi.com In contrast, a molecular glue is a monovalent small molecule that induces a new protein-protein interaction between an E3 ligase and a substrate protein by binding to the E3 ligase and changing its surface topology. nih.govresearchgate.net

Discovery and Design : The discovery of molecular glues has often been serendipitous, while PROTACs are typically designed rationally by linking a known binder of a target protein to a known E3 ligase ligand. researchgate.net

Physicochemical Properties : Molecular glues are generally smaller molecules with more drug-like properties compared to PROTACs, which are larger and can face challenges with cell permeability and oral bioavailability. nih.gov

The table below outlines the key differences between PROTACs and molecular glue degraders.

Table 3: Comparison of PROTACs and Molecular Glue Degraders
Feature PROTACs Molecular Glue Degraders Reference
Structure Heterobifunctional (two ligands + linker) Monovalent (single small molecule) mdpi.com
Mechanism Induces proximity between target and E3 ligase Induces or stabilizes interaction between E3 ligase and neosubstrate nih.govresearchgate.net
Design Rational design based on known binders Often discovered serendipitously researchgate.net
Properties Larger molecular weight, potential for poor pharmacokinetics Smaller molecular weight, generally more drug-like nih.gov

Advanced Research Directions and Future Perspectives in Biotin Peg6 Thalidomide Studies

Expansion of E3 Ligase Targets Beyond CRBN

The reliance on CRBN, the E3 ligase recruited by thalidomide (B1683933) and its analogs, presents several limitations, including potential resistance mechanisms in cancer through CRBN inactivation and a limited scope of tissue-specific expression. rsc.org Consequently, a major research thrust is the expansion of the E3 ubiquitin ligase repertoire available for PROTAC design. rsc.orgnih.gov By engaging different E3 ligases, researchers aim to enhance degradation efficacy, achieve greater target selectivity, and broaden the therapeutic window.

Systematic exploration has led to the development of PROTACs that recruit alternative E3 ligases, most notably von Hippel-Lindau (VHL), but also others such as cellular inhibitor of apoptosis protein 1 (cIAP1) and mouse double minute 2 homolog (MDM2). rsc.org The development of small-molecule ligands for these other ligases has been a critical breakthrough, moving the field beyond its initial dependence on peptide-based binders which had poor cell permeability. nih.govoup.com For instance, VHL-based PROTACs have been successfully developed to degrade targets that were previously considered challenging for CRBN-based degraders. rsc.org This expansion allows for a more tailored approach to TPD, where the choice of E3 ligase can be matched to its expression profile in specific tissues or cancer types, potentially minimizing off-target effects. rsc.org For example, if a cancer cell line develops resistance to a CRBN-based degrader by downregulating CRBN, a VHL-based PROTAC could offer an alternative therapeutic strategy. rsc.org

E3 LigaseRecruiting Ligand ExampleSignificance in Expanding Beyond CRBN
von Hippel-Lindau (VHL)VH298-based ligandsMost widely used alternative to CRBN; offers different substrate scope and can overcome CRBN-related resistance. rsc.orgnih.gov
Inhibitors of Apoptosis Proteins (IAPs)Bestatin-based ligandsRepresents a non-CRL ligase, expanding the mechanistic diversity of PROTACs. rsc.orgnih.gov
Mouse Double Minute 2 Homolog (MDM2)Nutlin-based ligandsPrimarily explored for its role in p53 regulation, but also used in PROTACs for targeted degradation. rsc.orgoup.com
RNF114NimbolideA covalent binder identified for this E3 ligase opens up new avenues for PROTAC design. nih.gov

Innovations in Linker Chemistry for Optimized Degradation

The linker component of a PROTAC, such as the polyethylene (B3416737) glycol (PEG) chain in Biotin-PEG6-Thalidomide, is now recognized as a critical determinant of its activity, not merely a passive spacer. nih.gov The length, rigidity, and chemical composition of the linker profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. While simple alkyl and PEG linkers are widely used due to their synthetic accessibility, they can lead to molecules with poor physicochemical properties and may not provide optimal geometry for ubiquitination. spirochem.com

Current research is focused on developing more sophisticated linker technologies to overcome these limitations. Innovations include:

Rigid Linkers: Incorporating cyclic structures like cycloalkanes (piperazine, piperidine) or triazoles can improve the stability and solubility of the ternary complex. These linkers reduce the conformational flexibility of the PROTAC, which can pre-organize the molecule into a bioactive conformation, thereby enhancing degradation efficiency.

Functional Linkers: Researchers are engineering linkers with built-in functionalities. This includes photoswitches that allow for light-inducible control of protein degradation, providing spatiotemporal precision in research applications. nih.gov

Hydrophilic Linkers: While PEG linkers are common, novel designs aim to further improve solubility and cell permeability, which are significant challenges for these relatively large PROTAC molecules. spirochem.com

The ultimate goal is to move away from empirical, trial-and-error linker optimization towards a rational design approach, possibly guided by computational modeling, to predict the ideal linker for any given target and E3 ligase pair. nih.gov

Integration with Systems Biology and Multi-Omics Approaches

The introduction of a potent and specific protein degrader into a biological system can have wide-ranging effects beyond the depletion of its intended target. To fully understand the cellular consequences of degrading a protein of interest (POI), researchers are increasingly integrating TPD with systems biology and multi-omics approaches. nih.gov

Quantitative proteomics is a cornerstone of this strategy. It allows for an unbiased, proteome-wide survey of changes in protein abundance following treatment with a degrader. youtube.com This is crucial for:

Assessing Selectivity: Confirming that the degrader is acting precisely on its intended target without causing widespread off-target degradation.

Identifying Downstream Effects: Revealing the network of proteins and pathways that are affected by the removal of the primary target.

Discovering Resistance Mechanisms: Analyzing how the proteome adapts over time to chronic exposure to a degrader can uncover mechanisms of acquired resistance. discoveryontarget.com

Beyond proteomics, other "omics" disciplines are being employed to build a comprehensive picture of the degrader's impact. Transcriptomics can reveal compensatory changes in gene expression, while metabolomics can uncover shifts in cellular metabolism. By integrating these multi-omics datasets, researchers can construct detailed models of the cellular response to targeted protein degradation, providing deeper biological insights and helping to predict both therapeutic efficacy and potential toxicities. nih.govindoornaturedesign.nl

Development of this compound as a Tool for Fundamental Biological Discovery

Beyond its therapeutic potential, this compound and similar PROTACs are powerful tools for basic research, offering a chemical equivalent to genetic techniques like RNA interference (RNAi) or CRISPR. nih.govlshtm.ac.uk TPD provides several distinct advantages for studying protein function:

Acute Protein Loss: Degraders can eliminate a target protein within minutes to hours, allowing researchers to study the immediate consequences of protein loss and avoid the compensatory mechanisms that can arise during slower, genetically-mediated knockdown. youtube.comnih.gov

Post-Translational Control: TPD acts at the protein level, making it an ideal tool for studying proteins whose functions are regulated post-translationally and for targeting proteins that may be difficult to inhibit with traditional small molecules. lshtm.ac.ukrevvity.com

Tunable and Reversible Control: The effects of a degrader are dependent on its continued presence, allowing for reversible and dose-dependent control over protein levels, which is difficult to achieve with genetic methods. youtube.com

The specific inclusion of a biotin (B1667282) tag in this compound further enhances its utility as a research tool. The biotin can be used for affinity purification of the target-PROTAC-E3 ligase complex, enabling detailed biochemical studies of its composition and structure. Furthermore, the development of tag-based degradation systems, such as the dTAG system, allows for the degradation of virtually any protein of interest by genetically fusing it with a tag that can be targeted by a universal degrader molecule. youtube.comyoutube.com This technology provides a versatile platform for validating new drug targets and dissecting complex biological pathways. youtube.com

Overcoming Current Research Challenges in Targeted Protein Degradation Technologies

Despite the rapid progress in TPD, several significant challenges remain that are the focus of intensive research.

Expanding the "Druggable" Proteome: While TPD has opened the door to targeting proteins previously considered "undruggable" by inhibitors, many challenges persist. nih.govmdpi.com This includes targeting proteins that lack known binding pockets, as well as non-protein targets like protein aggregates or extracellular proteins, which has led to the development of novel degradation modalities like LYTACs (Lysosome-Targeting Chimeras). mdpi.compharmafeatures.com

Drug Resistance: As with any targeted therapy, resistance is a major concern. This can occur through mutations in the target protein that prevent PROTAC binding or, more commonly, through mutations or downregulation of the E3 ligase machinery, such as CRBN. rsc.orgdiscoveryontarget.com Strategies to overcome resistance include the use of PROTACs that recruit different E3 ligases or the development of combination therapies.

Pharmacokinetics and Bioavailability: PROTACs are often large molecules that violate traditional rules for drug-likeness (e.g., Lipinski's Rule of Five), leading to challenges with cell permeability, solubility, and oral bioavailability. nih.gov Innovations in linker design and the development of smaller "molecular glue" degraders are active areas of research to address these pharmacokinetic hurdles. discoveryontarget.com

Predictive Modeling: The rational design of effective degraders remains difficult. The interplay between the target, linker, and E3 ligase that leads to a productive ternary complex is complex and not fully understood. technologynetworks.com A major goal is to develop robust computational models that can accurately predict the degradation efficiency of a given PROTAC, thereby accelerating the discovery process.

Addressing these challenges will be critical for realizing the full therapeutic and scientific potential of targeted protein degradation technologies. pharmafeatures.com

Q & A

Q. How can researchers validate the specificity of this compound's interaction with cereblon in PROTAC-mediated degradation?

  • Methodological Answer :
  • Cellular pull-down : Use streptavidin beads to isolate PROTAC complexes, followed by Western blotting for cereblon and the target protein.
  • CRISPR knockout : Compare degradation efficiency in wild-type vs. cereblon<sup>-/-</sup> cells.
  • AlphaFold2 modeling : Predict interface residues (e.g., cereblon H353) critical for binding and validate via alanine scanning mutagenesis .

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